molecular formula C10H8N2O B13676711 2-Aminoquinoline-3-carbaldehyde

2-Aminoquinoline-3-carbaldehyde

Cat. No.: B13676711
M. Wt: 172.18 g/mol
InChI Key: PIIZROVJGVZIOL-UHFFFAOYSA-N
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Description

2-Aminoquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the second position and an aldehyde group at the third position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-3-carbaldehyde can be achieved through several chemical reactions:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The Vilsmeier-Haack formylation is particularly favored due to its high yield and straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Cycloaddition: Common reagents include dipolarophiles and 1,3-dipoles.

Major Products Formed

    Oxidation: 2-Aminoquinoline-3-carboxylic acid.

    Reduction: 2-Aminoquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives.

    Cycloaddition: Various heterocyclic compounds.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-aminoquinoline-3-carbaldehyde

InChI

InChI=1S/C10H8N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H,(H2,11,12)

InChI Key

PIIZROVJGVZIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C=O

Origin of Product

United States

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